molecular formula C15H19N3O3S2 B2462553 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol CAS No. 1396884-80-2

2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol

Cat. No. B2462553
M. Wt: 353.46
InChI Key: OPKJNOBMFHZFAP-UHFFFAOYSA-N
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Description

2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives and has been studied extensively for its biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol' involves the reaction of 2-bromo-1-(thiophen-2-yl)ethanol with 4-(pyridin-3-ylsulfonyl)piperazine in the presence of a base to form the desired product.

Starting Materials
2-bromo-1-(thiophen-2-yl)ethanol, 4-(pyridin-3-ylsulfonyl)piperazine, Base (e.g. potassium carbonate)

Reaction
Step 1: Dissolve 2-bromo-1-(thiophen-2-yl)ethanol and 4-(pyridin-3-ylsulfonyl)piperazine in a suitable solvent (e.g. DMF, DMSO)., Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired compound '2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol'.

Mechanism Of Action

The mechanism of action of 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as PDE5 and MAO-A. This inhibition results in an increase in the levels of certain neurotransmitters and second messengers, which can lead to various physiological effects.

Biochemical And Physiological Effects

2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory and antioxidant activities, which can be beneficial in the treatment of several diseases. Additionally, it has been shown to exhibit neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is its potent inhibitory activity against several enzymes. This makes it a potential candidate for the development of new drugs for the treatment of several diseases. However, one of the major limitations of this compound is its complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for the research on 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol. One of the most promising directions is the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound can potentially be used in the development of new anti-inflammatory and antioxidant drugs. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been shown to exhibit potent inhibitory activity against several enzymes and has several potential applications in the field of medicinal chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase 5 (PDE5) and monoamine oxidase A (MAO-A). These enzymes are involved in various physiological processes and are potential targets for the treatment of several diseases.

properties

IUPAC Name

2-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c19-14(15-4-2-10-22-15)12-17-6-8-18(9-7-17)23(20,21)13-3-1-5-16-11-13/h1-5,10-11,14,19H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKJNOBMFHZFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol

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